N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide
Overview
Description
N,N’-Bis-(4-sulfamoyl-phenyl)-malonamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features two sulfamoyl-phenyl groups attached to a malonamide core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-(4-sulfamoyl-phenyl)-malonamide typically involves the reaction of malonamide with 4-sulfamoyl-phenyl derivatives under controlled conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of N,N’-Bis-(4-sulfamoyl-phenyl)-malonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis-(4-sulfamoyl-phenyl)-malonamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl groups can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N,N’-Bis-(4-sulfamoyl-phenyl)-malonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-Bis-(4-sulfamoyl-phenyl)-malonamide involves its interaction with specific molecular targets. The sulfamoyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The malonamide core may also interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
N,N’-Bis-(4-sulfamoyl-phenyl)-urea: Similar structure but with a urea core instead of malonamide.
N,N’-Bis-(4-sulfamoyl-phenyl)-thiourea: Contains a thiourea core, offering different reactivity and properties.
N,N’-Bis-(4-sulfamoyl-phenyl)-acetamide: Features an acetamide core, which may affect its biological activity.
Uniqueness: N,N’-Bis-(4-sulfamoyl-phenyl)-malonamide is unique due to its malonamide core, which provides distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N'-bis(4-sulfamoylphenyl)propanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6S2/c16-26(22,23)12-5-1-10(2-6-12)18-14(20)9-15(21)19-11-3-7-13(8-4-11)27(17,24)25/h1-8H,9H2,(H,18,20)(H,19,21)(H2,16,22,23)(H2,17,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQJTBSUHBZPRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326953 | |
Record name | N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4354-82-9 | |
Record name | N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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